molecular formula C8H9NO2 B129620 Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate CAS No. 156329-62-3

Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate

Cat. No. B129620
M. Wt: 151.16 g/mol
InChI Key: WHDZIHLWBZWJMI-UHFFFAOYSA-N
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Description

Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is a compound that falls within the realm of organic chemistry, specifically in the category of bicyclic structures with functional groups such as nitriles and esters. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and functionalities that can be used to infer properties and reactivity patterns. For instance, the synthesis of cyclopropane fatty acids as potential inhibitors of mycolic acid biosynthesis involves the manipulation of cyclopropene rings, which are related to the bicyclic structure of interest .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, protection of functional groups, and the use of specific reagents to achieve the desired structural motifs. For example, the synthesis of methyl 3-(2-octadecylcyclopropen-1-yl)propanoate required the protection of the cyclopropene ring by iodination to facilitate further functional group transformations . This suggests that similar strategies could be employed in the synthesis of methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate, where protecting groups may be used to prevent unwanted reactions at sensitive sites during the synthetic sequence.

Molecular Structure Analysis

The molecular structure of compounds with bicyclic frameworks and functional groups like nitriles and esters can be quite complex. The paper on 1,3-bis[tris(trimethylsilyl)methyl]-2,4,5-triselena-1,3-digermabicyclo[1.1.1]pentane provides an example of a complex bicyclic system where the distances between atoms and the interactions between different elements are crucial for the stability and reactivity of the molecule . These structural analyses are typically conducted using techniques such as X-ray crystallography and NMR spectroscopy.

Chemical Reactions Analysis

The reactivity of a compound like methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate can be inferred from the reactivity of similar structures. Cyclopropene and cyclopropane rings are known to be reactive due to ring strain, and their reactions often involve ring-opening or addition reactions . The presence of a nitrile group could also introduce reactivity towards nucleophiles, while the ester functionality might be susceptible to hydrolysis or transesterification under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. For instance, the presence of a carboxylic acid isostere, such as the cyclopentane-1,3-dione unit, can affect the acidity, lipophilicity, and overall reactivity of the molecule . Similarly, the ketone functionality in fragrance materials can impact their volatility, olfactory properties, and toxicity profile . Therefore, the physical and chemical properties of methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate would likely be a combination of the properties imparted by its nitrile and ester groups, as well as the unique bicyclic structure.

Scientific Research Applications

Liquid Crystal Research

  • Methylene-Linked Liquid Crystal Dimers: Study on methylene-linked liquid crystal dimers, including their transitional properties and the characterization of twist-bend nematic phases. This research might indicate the potential of structurally complex molecules like Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate in materials science, especially in the development of new liquid crystalline phases with unique properties (Henderson & Imrie, 2011).

Medicinal Chemistry and Biology

  • Jasmonic Acid and Derivatives: Explorations into the synthesis, usage, and biological activities of Jasmonic Acid (JA) and its derivatives demonstrate the potential pharmaceutical applications of plant-derived compounds. This study may indirectly suggest areas of biochemical and medicinal research where Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate could be applied, especially considering its structural uniqueness and potential reactivity (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).

Environmental and Sustainability Studies

  • Biofuels Research: Investigation into butanol and pentanol as biofuels highlights the ongoing search for sustainable and environmentally friendly alternatives to fossil fuels. Research in this domain may benefit from the study of novel organic compounds like Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate, especially in the context of energy production and environmental impact mitigation (VinodBabu, Madhumurthy, & AmbaPrasadRao, 2017).

Safety And Hazards

The safety information for “Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate” indicates that it is a combustible solid . It does not have a flash point . The hazard statements for this compound include H302, H315, H319, H335 .

properties

IUPAC Name

methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-6(10)8-2-7(3-8,4-8)5-9/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDZIHLWBZWJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate

CAS RN

156329-62-3
Record name Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate
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